3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused heterocyclic systems combining a triazole and thiadiazole core. This structure is characterized by:
The synthesis of such derivatives typically involves cyclocondensation reactions using phosphorous oxychloride (POCl₃) as a catalyst, as seen in analogous compounds .
Properties
IUPAC Name |
3-pyridin-3-yl-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-2-6-13-11(5-1)12(9-22-13)15-20-21-14(18-19-16(21)23-15)10-4-3-7-17-8-10/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVYNYJLFJJOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 853891-70-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties and has been studied for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.44 g/mol . The structure features a pyridine ring and a tetrahydrobenzo[b]thiophene unit connected through a triazole-thiadiazole framework.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N5S2 |
| Molecular Weight | 339.44 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Research has indicated that compounds containing the 1,2,4-thiadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various pathogens like Staphylococcus aureus and Candida albicans through disk diffusion methods . The presence of the thiadiazole ring is often correlated with enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated that derivatives of triazoles possess significant cytotoxic effects against several cancer cell lines. For example, compounds structurally related to the target compound have shown promising results against human tumor cells such as KB and HepG2/A2 . The mechanism may involve the inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells.
Analgesic Effects
Preliminary studies suggest that derivatives related to this compound may exhibit analgesic properties. In tests using the hot plate method on mice, certain derivatives showed analgesic effects surpassing those of standard analgesics like metamizole . This suggests potential utility in pain management therapies.
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of newly synthesized thiadiazole compounds reported effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
- Cytotoxicity Against Cancer Cells : In another investigation involving triazole-thiadiazole derivatives, compounds were tested against various cancer cell lines. Among them, specific derivatives exhibited IC50 values indicating potent activity against HepG2 cancer cells .
- Analgesic Activity : A comparative study evaluated new derivatives for analgesic effects using the acetic acid-induced writhing test in mice. Results indicated significant analgesic activity at doses of 100 mg/kg , suggesting these compounds could be developed into new pain relief medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[3,4-b][1,3,4]thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 dictating pharmacological and physicochemical properties. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, fluorine) correlate with enhanced antibacterial and anticancer activities .
- Bulky lipophilic groups (e.g., tetrahydrobenzo[b]thiophene, naphthoxy) improve membrane permeability and target binding .
- Heteroaromatic substituents (pyridine, pyrazole) facilitate hydrogen bonding and π-π interactions with enzymes like 14-α-demethylase .
Synthetic Methodologies :
- POCl₃-mediated cyclization is predominant, yielding 60–85% efficiency .
- Microwave-assisted synthesis (e.g., for fluoro-methoxy derivatives) reduces reaction time by 70% and increases yields .
Pharmacological Trends :
Q & A
Q. What are the established synthetic routes for preparing 3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of hydrazine derivatives (e.g., thiosemicarbazides) with thiocarbonyl compounds under acidic/basic conditions. For example, diethyl oxalate and ketones are used to form pyrazole intermediates, which are then cyclized into the triazolothiadiazole core .
- Substituent Introduction : Electrophilic substitution or coupling reactions to attach the pyridinyl and tetrahydrobenzo[b]thiophenyl groups. Solvents like toluene or DMF and catalysts (e.g., NaH) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization ensures purity, with yields optimized by controlling temperature (60–120°C) and reaction time (4–24 hours) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm for pyridine) and aliphatic protons (δ 1.5–3.0 ppm for tetrahydrobenzo[b]thiophene) .
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₈H₁₃N₅S₂: ~387.08) .
- X-ray Crystallography : Resolves spatial arrangement of fused triazole-thiadiazole rings and substituent orientations .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Staphylococcus aureus or Candida albicans .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like 14-α-demethylase (CYP51) or kinases, using recombinant proteins and substrate analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimizing NaH concentration in toluene for pyrazole cyclization increased yields from 45% to 72% .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions during exothermic steps (e.g., cyclization) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for aryl group attachments .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for anticancer activity may arise from differing serum-free vs. serum-containing media .
- Orthogonal Validation : Confirm hits using alternative assays (e.g., ATP-based viability assays alongside MTT) .
- Structural-Activity Correlation : Compare substituent effects; e.g., methoxy groups on phenyl rings enhance antifungal activity but reduce solubility, leading to variability in MIC values .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., 14-α-demethylase, PDB: 3LD6). Key interactions include π-π stacking with pyridine and H-bonding with triazole .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions (e.g., water box with NaCl) .
- QSAR Models : Train models on substituent descriptors (e.g., logP, polar surface area) to predict activity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of analogues?
- Methodological Answer :
- Substituent Variation : Test analogues with halogen (Cl, F) or electron-donating (OCH₃) groups on the phenyl ring. For example, 2,6-dichlorophenyl derivatives showed 3-fold higher CYP51 inhibition than methoxy-substituted analogues .
- Core Modifications : Replace tetrahydrobenzo[b]thiophene with bicyclic moieties (e.g., indole) to alter lipophilicity .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to improve metabolic stability while retaining activity .
Q. What strategies address hydrolytic instability in triazolothiadiazole derivatives?
- Methodological Answer :
- Prodrug Design : Mask labile groups (e.g., esterify hydroxyl moieties) to enhance stability in physiological pH. For example, acetylated derivatives showed 90% stability over 72 hours vs. 50% for parent compounds .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to protect the core from aqueous degradation .
- Structural Rigidification : Introduce methyl groups at sterically hindered positions to reduce ring-opening reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
